molecular formula C25H21F3N2OS B2829671 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 681276-69-7

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2829671
CAS No.: 681276-69-7
M. Wt: 454.51
InChI Key: JPRYLJAKVVRHBO-UHFFFAOYSA-N
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Description

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of indole derivatives can vary widely and depends on their specific structure and the biological system they interact with . Some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future research could focus on synthesizing new indole derivatives and studying their biological activities.

Preparation Methods

The synthesis of 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole core.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the indole core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with a suitable leaving group on the acetamide moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed to a carboxylic acid and an amine using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalyst, and various nucleophiles .

Comparison with Similar Compounds

2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can be compared with other indole derivatives, such as:

    1-methyl-1H-indole-3-carboxamide: This compound has a similar indole core but lacks the sulfanyl and trifluoromethyl groups.

    2-(1H-indol-3-yl)ethanamine: This compound has a similar indole core but lacks the acetamide and trifluoromethyl groups.

    3-(1H-indol-3-yl)propanoic acid: This compound has a similar indole core but lacks the sulfanyl and trifluoromethyl groups.

The unique structural features of this compound, such as the presence of the sulfanyl and trifluoromethyl groups, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2OS/c1-17-10-12-18(13-11-17)14-30-15-23(19-6-2-5-9-22(19)30)32-16-24(31)29-21-8-4-3-7-20(21)25(26,27)28/h2-13,15H,14,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRYLJAKVVRHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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